molecular formula C4H9NO3S B1310974 (3S,4S)-4-amino-1,1-dioxothiolan-3-ol CAS No. 444608-38-2

(3S,4S)-4-amino-1,1-dioxothiolan-3-ol

Cat. No.: B1310974
CAS No.: 444608-38-2
M. Wt: 151.19 g/mol
InChI Key: REXPOWCRPFUCHS-QWWZWVQMSA-N
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Description

(3S,4S)-4-amino-1,1-dioxothiolan-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a thiolane ring with an amino group and two oxo groups, making it a versatile molecule for chemical reactions and applications.

Scientific Research Applications

(3S,4S)-4-amino-1,1-dioxothiolan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-amino-1,1-dioxothiolan-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a dithiolane derivative with an amine source under oxidative conditions to introduce the amino group and oxo functionalities.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives.

Comparison with Similar Compounds

  • (3S,4S)-4-amino-1,1-dioxothiolan-3-ol
  • (3S,4S)-4-amino-1,1-dioxothiolan-2-ol
  • (3S,4S)-4-amino-1,1-dioxothiolan-4-ol

Comparison: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the amino group at the 4-position and the oxo groups at the 1,1-positions make it particularly versatile for various applications.

Properties

IUPAC Name

(3S,4S)-4-amino-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXPOWCRPFUCHS-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20688-37-3
Record name rac-(3R,4R)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione
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